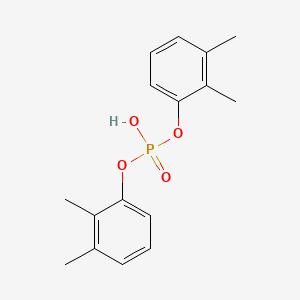

bis(2,3-dimethylphenyl) hydrogen phosphate

Description

Contextualization of Chiral Phosphoric Acids in Organic Synthesis

Chiral phosphoric acids (CPAs) have become indispensable tools in modern asymmetric synthesis. rsc.org Their efficacy stems from their unique bifunctional nature; they can act as both a Brønsted acid, through the acidic proton of the phosphate (B84403) group, and as a Lewis base, via the phosphoryl oxygen. This dual activation capability allows them to organize and activate both the nucleophile and the electrophile within a well-defined chiral environment, leading to high levels of enantioselectivity in a wide array of chemical transformations. rsc.orgrhhz.net

The development of CPAs has provided a robust platform for the synthesis of enantiomerically enriched compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnih.govrsc.org These catalysts are particularly valued for their ability to promote reactions under mild conditions and for their compatibility with a broad range of functional groups. The general structure of these catalysts is based on a binaphthyl (like BINOL) or other biaryl scaffold, which provides the chiral backbone, and a phosphate moiety, which is the site of catalytic activity. The acidity and steric properties of the catalyst can be finely tuned by modifying the substituents on the aryl backbone, which in turn influences its catalytic activity and selectivity. rsc.org

A variety of asymmetric reactions are effectively catalyzed by chiral phosphoric acids, demonstrating their versatility.

| Reaction Type | Description | Significance |

|---|---|---|

| Friedel-Crafts Alkylation | The enantioselective addition of electron-rich arenes (e.g., indoles, pyrroles) to various electrophiles. | Forms chiral C-C bonds and constructs complex molecular architectures. rhhz.net |

| Mannich Reaction | A three-component reaction involving an aldehyde, an amine, and a carbon acid to form β-amino carbonyl compounds. | Provides access to chiral amines and amino acids. rsc.org |

| Pictet-Spengler Reaction | The cyclization of a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines. | Crucial for the synthesis of numerous alkaloid natural products. |

| [4+2] Cycloaddition (Diels-Alder) | The formation of six-membered rings through the concerted reaction of a diene and a dienophile. | A powerful tool for stereocontrolled synthesis of cyclic systems. |

| Conjugate Addition | The 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds or similar systems like quinone methides. rhhz.net | Efficiently creates stereocenters in acyclic and cyclic frameworks. rhhz.net |

Historical Development and Significance of Bulky Aryl Phosphate Catalysts

The seminal work on chiral phosphoric acids, particularly those derived from the BINOL scaffold, demonstrated that the steric environment around the acidic proton is a critical determinant of enantioselectivity. This realization spurred the development of catalysts with increasingly bulky substituents at the 3 and 3' positions of the binaphthyl core. The introduction of bulky aryl groups, such as phenyl, naphthyl, or substituted phenyl rings, creates a more confined and well-defined chiral pocket. rsc.org This pocket effectively shields one face of the activated substrate, forcing the nucleophile to approach from the opposite, less hindered face, thereby dictating the stereochemical outcome of the reaction.

The historical trajectory of CPA development shows a clear trend towards catalysts with greater steric hindrance to achieve higher levels of stereocontrol. rsc.org Early catalysts with smaller substituents like hydrogen or methyl groups often provided only moderate enantioselectivity. The breakthrough came with the introduction of sterically demanding groups, which led to a dramatic improvement in catalyst performance across a range of reactions. Bis(2,3-dimethylphenyl) hydrogen phosphate belongs to this class of bulky aryl phosphate catalysts. The strategic placement of methyl groups on the phenyl substituents is designed to fine-tune the electronic properties and, more importantly, the steric profile of the catalyst's chiral pocket. The specific substitution pattern on the aryl ring, such as the 2,3-dimethyl arrangement, influences the dihedral angle of the biaryl scaffold and the precise orientation of the aryl groups, which in turn affects catalyst-substrate interactions.

The significance of these bulky catalysts lies in their ability to solve challenging synthetic problems that were previously inaccessible. They have enabled the highly enantioselective synthesis of complex natural products and active pharmaceutical ingredients. Research has shown that even subtle changes in the structure of the bulky aryl group can have a profound impact on the catalyst's efficiency and selectivity, making the systematic study of catalysts like this compound a vital area of research. researchgate.netmdpi.com

| Catalyst Substituent (at 3,3' positions) | Key Feature | Typical Application Area |

|---|---|---|

| Phenyl | The foundational bulky aryl group, offering a significant increase in enantioselectivity over non-aryl substituents. | General purpose for various asymmetric transformations. |

| 2,4,6-Triisopropylphenyl (TRIP) | Extremely high steric bulk, creating a very confined chiral pocket. | Highly challenging reactions requiring maximum stereocontrol, such as hydrocyanations and cycloadditions. rsc.org |

| 9-Anthryl | A large, planar aromatic system that provides unique π-stacking interactions in addition to steric bulk. | Reactions where π-π interactions with the substrate are beneficial for organization. |

| 2,6-Dimethylphenyl | Ortho-methyl groups restrict the rotation of the aryl ring, creating a rigid and well-defined chiral environment. bldpharm.com | Used when precise and rigid control over the transition state is needed. |

Scope and Research Trajectories for this compound Studies

While extensive research has been conducted on a variety of bulky aryl phosphate catalysts, the specific catalytic properties of this compound remain a focused area for investigation. The research trajectory for this compound logically follows from the established principles of CPA catalysis. Studies would primarily aim to characterize its effectiveness as an asymmetric catalyst and to understand how the 2,3-dimethyl substitution pattern influences its performance compared to other well-known catalysts. rsc.orgrhhz.net

Future research on this compound is expected to explore several key avenues:

Catalyst Synthesis and Characterization: The development of an efficient and scalable synthesis for the chiral, enantiopure form of the catalyst would be the first critical step.

Benchmarking in Standard Reactions: Its performance (in terms of yield and enantiomeric excess) would be systematically evaluated in a range of benchmark reactions, such as the Friedel-Crafts alkylation of indoles, Mannich reactions, and transfer hydrogenations. These results would be compared against established catalysts to position it within the existing hierarchy of CPA effectiveness.

Substrate Scope Exploration: A crucial research goal would be to identify specific classes of substrates or reaction types for which this particular catalyst offers superior performance. The unique steric and electronic environment created by the 2,3-dimethylphenyl groups may prove advantageous for substrates that are not well-tolerated by other catalysts.

Mechanistic Investigations: Detailed mechanistic studies, potentially involving computational modeling and kinetic analysis, would be employed to understand the precise nature of the catalyst-substrate interactions. This would shed light on how the 2,3-dimethyl substitution pattern translates into the observed reactivity and selectivity, contributing to the rational design of future generations of catalysts.

The exploration of this compound represents a logical and important progression in the field of asymmetric catalysis, aiming to refine our understanding of structure-activity relationships and to expand the toolkit of synthetic organic chemists.

| Research Question | Methodology | Potential Impact |

|---|---|---|

| How does its catalytic activity compare to its 2,6- and 3,5-dimethylphenyl isomers? | Parallel screening in a model reaction (e.g., addition of indole (B1671886) to an imine). | Elucidates the subtle effects of methyl group positioning on stereocontrol. |

| Can it catalyze reactions that are challenging for less bulky catalysts? | Application in sterically demanding transformations or with bulky substrates. | Expands the scope of chiral phosphoric acid catalysis. |

| What is the optimal solvent and temperature profile for this catalyst? | Systematic reaction condition optimization. | Provides practical guidelines for its use in synthesis. |

| Does the catalyst exhibit non-linear effects? | Preparation of catalyst with varying enantiomeric excess and plotting against product ee. | Offers insights into the aggregation state and mechanism of the catalyst. |

Structure

3D Structure

Properties

IUPAC Name |

bis(2,3-dimethylphenyl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O4P/c1-11-7-5-9-15(13(11)3)19-21(17,18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMZLIDQEUWXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OP(=O)(O)OC2=CC=CC(=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Precursor Chemistry of Bis 2,3 Dimethylphenyl Hydrogen Phosphate

Strategies for the Enantioselective Synthesis of Bis(2,3-dimethylphenyl) Hydrogen Phosphate (B84403)

While bis(2,3-dimethylphenyl) hydrogen phosphate itself is not chiral at the phosphorus center, the broader class of diaryl hydrogen phosphates often serves as precursors or catalysts where chirality is a key feature. Enantioselective synthesis in this context refers to methods that can be adapted to produce chiral derivatives of such phosphoric acids.

Asymmetric phosphorylation is a powerful strategy to generate chiral phosphoric acids. This can be conceptually applied to derivatives of this compound where a chiral auxiliary is introduced. For instance, a menthyl group, a common chiral auxiliary, can be used to direct the stereochemical outcome of subsequent reactions. The synthesis of chiral monophosphine ligands using menthyl phenylphosphinate as a chiral auxiliary through asymmetric cross-coupling reactions showcases a relevant strategy. wordpress.com This approach provides a pathway to novel axially chiral biaryl monophosphine oxides with excellent diastereomeric ratios. wordpress.com Although not directly applied to this compound in the reviewed literature, this methodology highlights a potential route for creating its chiral analogues.

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. nih.gov This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. nih.gov Chiral phosphoric acids themselves are effective catalysts in the kinetic resolution of various compounds, such as racemic amines and alcohols. acs.orgnih.gov

For the resolution of a racemic mixture of a chiral derivative of this compound, a chiral base would be employed. The principle involves the formation of diastereomeric salts that can be separated by physical means such as crystallization. While specific data on this compound is scarce, the resolution of other chiral phosphoric acids has been successfully achieved using chiral amines. acs.org The efficiency of the resolution is quantified by the selectivity factor (s-factor), which is a measure of the relative rate of reaction of the two enantiomers. High s-factors are indicative of an effective resolution. For example, kinetic resolutions of other compounds using chiral phosphoric acid catalysts have achieved high selectivity factors. nih.gov

The general principle of a resolution-based route is outlined in the table below:

| Step | Description | Key Parameters |

| 1. Salt Formation | A racemic mixture of the chiral phosphoric acid is treated with a chiral resolving agent (e.g., a chiral amine) to form a mixture of diastereomeric salts. | Choice of resolving agent, solvent, temperature. |

| 2. Separation | The diastereomeric salts are separated based on their different physical properties, most commonly solubility, through fractional crystallization. | Crystallization conditions (solvent, temperature profile). |

| 3. Liberation | The separated diastereomers are treated with an acid to liberate the individual enantiomers of the phosphoric acid. | Choice of acid, extraction procedure. |

Precursor Design and Optimization in Phosphoryl Chloride Chemistry

The most common and industrially relevant method for the synthesis of diaryl hydrogen phosphates involves the use of phosphorus oxychloride (POCl₃) as the phosphorus source. chemicalbook.comresearchgate.net The precursor, 2,3-dimethylphenol, is reacted with phosphorus oxychloride. The design of this process focuses on controlling the stoichiometry to achieve the desired disubstituted product.

The reaction proceeds in a stepwise manner, with the sequential displacement of the chlorine atoms of POCl₃ by the phenoxide groups. The general reaction can be summarized as:

2 (CH₃)₂C₆H₃OH + POCl₃ → [(CH₃)₂C₆H₃O]₂P(O)Cl + 2 HCl [(CH₃)₂C₆H₃O]₂P(O)Cl + H₂O → [(CH₃)₂C₆H₃O]₂P(O)OH + HCl

A typical synthetic procedure involves the slow addition of phosphorus oxychloride to a solution of 2,3-dimethylphenol, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to act as an HCl scavenger. chemicalbook.com The reaction temperature is carefully controlled to prevent the formation of undesired byproducts. After the initial reaction, a hydrolysis step is performed to convert the intermediate diaryl phosphoryl chloride to the final this compound.

Optimization of this process involves adjusting parameters such as the molar ratio of reactants, the choice of solvent and base, the reaction temperature, and the duration of the reaction to maximize the yield and purity of the desired product.

| Parameter | Influence on Synthesis | Typical Conditions |

| Molar Ratio (Phenol:POCl₃) | A molar ratio of approximately 2:1 is theoretically required. An excess of the phenol (B47542) can lead to the formation of the triaryl phosphate, while an excess of POCl₃ can result in a higher proportion of the monoaryl dichlorophosphate. | Typically close to the stoichiometric 2:1 ratio, with slight adjustments based on empirical optimization. |

| Solvent | An inert solvent such as toluene, dichloromethane, or acetonitrile (B52724) is commonly used to facilitate the reaction and control the temperature. wordpress.com | Toluene or Dichloromethane. |

| Base | A tertiary amine like triethylamine or pyridine is often added to neutralize the HCl produced during the reaction, driving the equilibrium towards the products. | Triethylamine or Pyridine. |

| Temperature | The initial reaction is often carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or heated to drive the reaction to completion. | 0 °C to reflux, depending on the reactivity of the specific phenol. |

| Hydrolysis | Careful addition of water or steam is used in the final step to hydrolyze the diaryl phosphoryl chloride intermediate. | Controlled addition of water or steam to the reaction mixture. |

Purity Assessment Techniques in Catalyst Synthesis

The purity of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed to assess its purity and confirm its chemical structure.

Chromatographic methods are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. A reversed-phase HPLC method is typically used for organophosphate compounds. researchgate.net The separation is achieved on a nonpolar stationary phase (like C18) with a polar mobile phase.

Typical HPLC Parameters for Diaryl Phosphates:

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a buffer such as phosphate or acetate (B1210297) to control pH. orgsyn.org

Detection: UV detection is common, typically at a wavelength where the aromatic rings of the molecule absorb, such as 254 nm or 220 nm.

Purity Determination: The purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a more definitive identification of the main component and any impurities by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. nih.govresearchgate.net This technique is particularly useful for identifying the chemical structures of minor components.

Spectroscopic methods provide information about the chemical structure of the synthesized compound, confirming its identity and providing another measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹H NMR: The proton NMR spectrum would confirm the presence of the 2,3-dimethylphenyl groups. The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.5 ppm, and the methyl protons would appear as two singlets around δ 2.1-2.3 ppm. The acidic proton of the phosphate group would likely appear as a broad singlet at a higher chemical shift.

¹³C NMR: The carbon NMR spectrum would show the expected number of signals for the aromatic and methyl carbons, further confirming the structure.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. researchgate.nethuji.ac.iloxinst.com this compound is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift for diaryl hydrogen phosphates typically falls in the range of δ -5 to +5 ppm. researchgate.net For comparison, the ³¹P NMR chemical shift for similar monoaryl phosphates is around δ -2 to -3 ppm. researchgate.net The absence of signals corresponding to potential impurities like triaryl phosphates or unreacted phosphoryl chloride is a key indicator of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to identify the key functional groups present in the molecule.

Characteristic FTIR Absorptions:

P=O stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹.

P-O-C (aryl) stretch: Absorptions for the P-O-aryl linkage are typically found in the 1000-1100 cm⁻¹ and 900-1000 cm⁻¹ regions.

O-H stretch: A broad absorption band for the acidic hydroxyl group of the phosphate would be present in the region of 2500-3300 cm⁻¹.

C-H (aromatic and alkyl) stretches: These would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

By employing these synthetic and analytical methodologies, this compound can be prepared and its purity rigorously established, ensuring its suitability for further research and application.

Iii. Theoretical and Computational Investigations of Bis 2,3 Dimethylphenyl Hydrogen Phosphate

Quantum Mechanical Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Ground State Geometries

No published DFT studies specifically detailing the optimized ground state geometry, including key bond lengths and angles of bis(2,3-dimethylphenyl) hydrogen phosphate (B84403), were found. Such a study would provide fundamental insights into the molecule's three-dimensional structure.

Conformational Analysis and Energy Landscapes

A conformational analysis for this compound, which would identify the most stable conformations and the energy barriers between them, has not been reported in the available literature. This information is critical for understanding the molecule's flexibility and preferred shapes.

Electronic Structure and Acidity Predictions

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for bis(2,3-dimethylphenyl) hydrogen phosphate are not available. This analysis is essential for predicting the molecule's chemical reactivity and electronic properties.

Computational Acidity Constant (pKa) Determinations

There are no specific computational predictions for the pKa value of this compound in the literature. This value is key to understanding its behavior as an acid in various chemical environments.

Intermolecular Interactions and Supramolecular Assembly Prediction

While diaryl phosphates are known to form dimers and other assemblies through hydrogen bonding ambeed.com, a specific predictive study on the intermolecular interactions and potential supramolecular structures of this compound has not been documented.

Hydrogen Bonding Network Analysis

The hydrogen phosphate group in this compound is a primary site for forming hydrogen bonds. The P=O group acts as a potent hydrogen bond acceptor, while the P-O-H group can act as a hydrogen bond donor. This dual capability allows the molecule to engage in a variety of hydrogen bonding networks, both with itself (intermolecularly) to form dimers or larger aggregates, and with other molecules such as solvents or biological macromolecules.

Computational studies on similar organophosphate compounds have elucidated the critical nature of these interactions. For instance, in the context of enzyme interactions, the hydrogen bonding between organophosphates and amino acid residues in an enzyme's active site is a key determinant of binding affinity and inhibitory activity. nih.govnih.gov The inhibition of acetylcholinesterase by organophosphates, for example, involves the phosphorylation of a serine residue, a process influenced by the hydrogen bonding environment. nih.gov Quantum chemical cluster models have shown that oxygen atoms in the phosphate group act as hydrogen bond acceptors with amino acid residues, contributing to the stability of the enzyme-ligand complex. nih.gov

In the absence of other molecules, this compound can form intramolecular hydrogen bonds. Studies on analogous dialcohol phosphates have shown that hydroxyl groups can fold back to form strong OH⋯O⁻ hydrogen bonds with the phosphate moiety, creating stable, ring-like conformations. researchgate.net Similarly, during processes like alkaline hydrolysis, the conformation of the attacking species can be influenced by the potential for intramolecular hydrogen bonding with the phosphoryl oxygen, which can affect the reaction pathway. numberanalytics.com The specific geometry of the dimethylphenyl groups will sterically influence which hydrogen bonding networks—intramolecular versus intermolecular—are favored.

| Interaction Type | Donor | Acceptor | Significance in Related Organophosphates | References |

| Intermolecular H-Bond (Self-Association) | P-O-H | O =P | Formation of dimers and higher-order aggregates in solid state or concentrated solutions. | researchgate.net |

| Intermolecular H-Bond (with other molecules) | P-O-H | Solvent, Amino Acid Residue (e.g., Ser, Tyr) | Solvation; Binding to biological targets like enzymes. | nih.govnih.gov |

| Intermolecular H-Bond (with other molecules) | Solvent, Amino Acid Residue (e.g., Arg, Trp) | O =P | Solvation; Crucial for stabilizing protein-ligand complexes. | nih.govnih.gov |

| Intramolecular H-Bond | P-O-H | Aryl Ether Oxygen | Potential for forming a ring structure, influencing overall conformation. | numberanalytics.com |

| H-Bond Modulated Reactions | Attacking Nucleophile (e.g., H₂O) | O =P | Stabilization of transition states during reactions like hydrolysis. | numberanalytics.com |

Non-Covalent Interaction (NCI) Analysis

Beyond classical hydrogen bonds, the structure and function of this compound are governed by a spectrum of non-covalent interactions (NCIs). These interactions, though weaker than covalent bonds, are fundamental to molecular recognition, protein folding, and supramolecular assembly. numberanalytics.com NCI analysis, a computational technique based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful method for visualizing and characterizing these weak interactions in three-dimensional space. scielo.org.mxjussieu.fr

The NCI method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the differentiation of various interaction types:

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at negative sign(λ₂)ρ values and are typically colored blue. researchgate.netresearchgate.net

Weak, van der Waals (vdW) interactions are found near zero on the sign(λ₂)ρ axis and are colored green. researchgate.netresearchgate.net

Repulsive interactions (e.g., steric clashes) appear at positive sign(λ₂)ρ values and are colored red. researchgate.net

For this compound, several key non-covalent interactions would be expected and could be visualized using NCI analysis:

Hydrogen Bonding: As discussed, the P-OH donor and P=O acceptor are prime sites for strong, attractive H-bonds, which would appear as blue isosurfaces in an NCI plot. scielo.org.mx

π-π Stacking: The two dimethylphenyl rings can stack on top of each other, an interaction driven by vdW forces and electrostatic complementarity. This would be visualized as a broad, greenish surface between the aromatic rings. mdpi.com

C-H···π Interactions: The methyl C-H groups can interact with the electron-rich face of the aromatic rings, contributing to conformational stability. These would also appear as weak, green vdW surfaces.

van der Waals Forces: General vdW interactions exist between all atoms and would be seen as extensive green isosurfaces, particularly defining the molecule's surface and internal contacts. nih.gov

Computational studies on other organophosphorus compounds confirm that their interactions are often dominated by a combination of hydrogen bonding and van der Waals forces. nih.gov The combination of experimental methods with computational tools like NCI analysis provides a comprehensive understanding of the forces driving molecular structure and interactions. mdpi.com

| Non-Covalent Interaction | Participating Groups | Typical NCI Plot Visualization | Significance | References |

| Hydrogen Bond | P-OH, P=O | Blue isosurface (strong attraction) | Directs intermolecular association and binding to targets. | scielo.org.mxresearchgate.net |

| π-π Stacking | Two dimethylphenyl rings | Broad green isosurface (weak attraction) | Influences folding, aggregation, and crystal packing. | numberanalytics.commdpi.com |

| C-H···π Interaction | Methyl C-H and phenyl ring | Green isosurface (weak attraction) | Contributes to conformational preference and stability. | mdpi.com |

| van der Waals Forces | All atoms | Extensive green isosurfaces (weak attraction) | Key to overall molecular shape, packing, and binding affinity. | nih.govresearchgate.net |

| Steric Repulsion | Crowded methyl groups, bulky phenyl rings | Red isosurface (repulsion) | Defines conformational limits and steric hindrance. | researchgate.net |

Iv. Catalytic Applications of Bis 2,3 Dimethylphenyl Hydrogen Phosphate in Organic Transformations

Mechanism of Action in Asymmetric Organocatalysis

The catalytic efficacy of bis(2,3-dimethylphenyl) hydrogen phosphate (B84403), like other chiral phosphoric acids, is rooted in its ability to act as a bifunctional catalyst. It can simultaneously activate both an electrophile and a nucleophile through a network of hydrogen bonds, organizing them within a confined chiral pocket to facilitate a stereoselective reaction.

Brønsted Acidity and Proton Transfer Pathways

The primary driver of catalysis by bis(2,3-dimethylphenyl) hydrogen phosphate is its significant Brønsted acidity. The phosphate proton is acidic enough to protonate or strongly hydrogen-bond to basic functionalities, such as imines or carbonyls, thereby lowering their Lowest Unoccupied Molecular Orbital (LUMO) and activating them toward nucleophilic attack. The pKa values of BINOL-derived phosphoric acids are finely tunable by modifying the substituents at the 3,3' positions of the binaphthyl scaffold. While specific pKa measurements for the 2,3-dimethylphenyl derivative are not widely documented, studies on related analogues show that these catalysts typically possess pKa values in non-aqueous solvents that place them in a "sweet spot" of acidity—strong enough to activate substrates but not so strong as to lead to unwanted side reactions or catalyst inhibition. dicp.ac.cn

Proton transfer is a critical step in many reactions catalyzed by this class of compounds. The catalyst can act as a proton shuttle, facilitating the transfer of a proton in the rate-determining step. fishersci.com In many cases, the activation is best described as a strong hydrogen bond, which brings the reactants together in a specific orientation. This interaction is often part of a cyclic transition state where the phosphate's P=O group acts as a Lewis basic site, further organizing the substrate. nih.gov Computational studies have been instrumental in elucidating these proton transfer pathways, showing that the catalyst's bifunctionality is key to stabilizing the transition state. alkalisci.com

Enantioselectivity Origin and Chiral Environment Elucidation

The origin of enantioselectivity in reactions catalyzed by this compound lies in the well-defined, three-dimensional chiral environment created by the C2-symmetric BINOL backbone and the bulky 3,3'-substituents. The two 2,3-dimethylphenyl groups project from the binaphthyl core, creating sterically demanding chiral pockets around the acidic proton and the basic P=O group.

When a substrate binds to the catalyst, it is forced to adopt a conformation that minimizes steric clashes with these bulky groups. This steric hindrance effectively shields one of the two enantiotopic faces of the prochiral substrate, allowing the nucleophile to attack preferentially from the less hindered face. sigmaaldrich.com The resulting product is therefore formed in an excess of one enantiomer. The rigidity of the BINOL backbone ensures that this chiral environment is maintained throughout the catalytic cycle. DFT calculations have shown that non-covalent interactions, such as hydrogen bonds and π-π stacking between the catalyst's aryl groups and the substrates, are crucial for stabilizing the favored transition state and are a key determinant of the high levels of enantioselectivity observed. alkalisci.comtcichemicals.com

Substrate-Catalyst Interaction Models

Several models have been proposed to describe the interaction between chiral phosphoric acids and substrates. The most widely accepted is the bifunctional activation model, where the catalyst engages both the electrophile and the nucleophile simultaneously. nih.govsigmaaldrich.com

In a typical reaction involving an imine, the acidic P-OH group protonates or forms a strong hydrogen bond with the imine nitrogen, activating it for attack. Concurrently, the phosphoryl oxygen (P=O) acts as a Lewis base, binding and orienting the incoming nucleophile. This creates a highly organized, cyclic transition state. The substituents at the 3,3' positions—in this case, the 2,3-dimethylphenyl groups—play a crucial role in this model. They create a confined space that dictates the precise positioning of both reaction partners, leading to a specific stereochemical outcome. nih.gov

Computational studies have provided detailed insights into these interactions, revealing the transition state geometries that lead to the observed major enantiomer. tcichemicals.comresearchgate.netnih.gov These models highlight that the catalyst does not merely provide a chiral environment but actively organizes the reactants to lower the activation energy of the desired stereochemical pathway. The interplay of steric repulsion and attractive non-covalent interactions within the catalyst-substrate complex is the foundation of its remarkable stereodirecting ability. alkalisci.com

Applications in Enantioselective C-C Bond Forming Reactions

This compound and its class of catalysts have proven to be powerful tools for the construction of stereogenic centers in a variety of carbon-carbon bond-forming reactions. Their ability to activate a range of electrophiles makes them particularly suitable for asymmetric additions.

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. Chiral phosphoric acids have been successfully employed as catalysts in asymmetric versions of this reaction, particularly in inverse-electron-demand aza-Diels-Alder reactions. researchgate.net In these transformations, the catalyst activates an aldimine dienophile towards reaction with an electron-rich alkene. The protonation of the imine by the CPA lowers its LUMO, accelerating the cycloaddition.

While specific data for this compound in this reaction are not prominently reported in the literature, the general mechanism involves the formation of a hydrogen bond between the catalyst's P-OH group and the imine nitrogen. The bulky 3,3'-aryl groups then direct the approach of the diene to one face of the imine, controlling the stereochemistry of the newly formed stereocenters. Research on related catalysts has demonstrated that high yields and excellent enantioselectivities can be achieved. researchgate.net

Table 1: Representative Data for CPA-Catalyzed Asymmetric Aza-Diels-Alder Reactions (Note: Data for closely related catalysts is shown to illustrate typical performance, as specific results for this compound are not widely available in surveyed literature.)

| Dienophile (Imine) | Diene | Catalyst (Analogue) | Yield (%) | ee (%) |

|---|---|---|---|---|

| N-Benzylidene-p-anisidine | Danishefsky's Diene | (R)-TRIP | 95 | 85 |

| N-Benzylidene-aniline | Ethyl Vinyl Ether | (R)-3,3'-(9-Anthryl)₂-BINOL-PA | 94 | 90 |

| N-(4-Methoxybenzylidene)aniline | Cyclopentadiene | (R)-3,3'-(Ph)₂-BINOL-PA | 88 | 78 |

Mannich and Aldol Reactions

The Mannich and Aldol reactions are fundamental C-C bond-forming reactions that generate β-amino carbonyl and β-hydroxy carbonyl compounds, respectively. Chiral phosphoric acids have revolutionized asymmetric variants of these reactions, particularly the Mannich reaction involving imines. nih.govresearchgate.net

In the CPA-catalyzed Mannich reaction, the catalyst activates the imine component towards nucleophilic attack from an enolizable carbonyl compound, such as a silyl (B83357) enol ether or a ketone. The pioneering work by Akiyama and Terada demonstrated that BINOL-derived phosphoric acids could achieve high enantioselectivities in the reaction between aldimines and silyl enol ethers. nih.gov The proposed mechanism involves a ternary complex where the catalyst's acidic proton activates the imine, and the P=O group may interact with the silyl enol ether. The steric bulk of the 3,3'-substituents is critical for shielding one face of the imine, thus ensuring high enantioselectivity.

Although specific examples detailing the use of this compound as a catalyst for these reactions are scarce in readily available literature, the principles established with other 3,3'-disubstituted BINOL phosphoric acids are directly applicable. These catalysts have been shown to be highly effective, providing access to chiral 1,3-diamines and β-amino ketones with excellent stereocontrol.

Table 2: Representative Data for CPA-Catalyzed Asymmetric Mannich Reactions (Note: Data for closely related catalysts is shown to illustrate typical performance, as specific results for this compound are not widely available in surveyed literature.)

| Imine | Nucleophile | Catalyst (Analogue) | Yield (%) | ee (%) |

|---|---|---|---|---|

| N-Boc-imine | Danishefsky's Diene | (R)-3,3'-(4-NO₂Ph)₂-BINOL-PA | 98 | 96 |

| N-Phosphinoyl-imine | Acetylacetone | (R)-3,3'-(9-Anthryl)₂-BINOL-PA | 99 | 94 |

| N-Benzylideneaniline | 2-Trimethylsiloxyfuran | (R)-TRIP | 96 | 91 |

Friedel-Crafts Alkylations

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching substituents to an aromatic ring. wikipedia.orgnih.govbyjus.com While traditionally catalyzed by strong Lewis acids like aluminum chloride, Brønsted acids such as diaryl hydrogen phosphates have emerged as effective organocatalysts for related transformations, particularly in the context of asymmetric synthesis. mt.comlibretexts.org These catalysts activate substrates, often alcohols or their derivatives, to generate carbocationic intermediates or quinone methides in situ, which then undergo nucleophilic attack by an arene.

A notable example of this catalysis is the aza-Friedel–Crafts reaction of ketimines with indoles, catalyzed by a BINOL-derived chiral phosphoric acid, to construct molecules with a chiral quaternary carbon center. acs.org This process highlights the ability of the phosphoric acid to activate the ketimine toward nucleophilic attack. Another sophisticated application is the enantioselective construction of chiral tetraarylmethanes. acs.org Here, a chiral phosphoric acid catalyzes the in-situ formation of a biphenyl (B1667301) quinone methide from a 4-(2-hydroxyphenyl)benzyl alcohol, which is then trapped by a 2-arylpyrrole in a stereoselective 1,8-addition, a formal Friedel-Crafts-type reaction. acs.org The reaction proceeds with high yields and excellent enantioselectivity, demonstrating the catalyst's role in both generating and controlling the reactivity of the electrophilic intermediate. acs.org

While this compound is achiral, its Brønsted acidity is sufficient to catalyze similar Friedel-Crafts type reactions, proceeding through an analogous mechanism of electrophile activation, albeit without asymmetric induction.

Table 1: Research Findings on Phosphoric Acid-Catalyzed Friedel-Crafts Type Reactions Data sourced from analogous chiral phosphoric acid-catalyzed systems.

| Reaction Type | Electrophile Precursor | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aza-Friedel–Crafts | Benzothiophene-derived ketimine | Indole (B1671886) | Up to 99% | Up to 99% | acs.org |

| 1,8-Addition | 4-(2-Hydroxyphenyl)benzyl alcohol | 2-Arylpyrrole | 72-96% | 75-95% | acs.org |

Michael Additions

The Michael addition, or conjugate addition, is a fundamental method for forming C-C and C-heteroatom bonds. wikipedia.org In the context of phosphorus chemistry, the phospha-Michael addition involves the conjugate addition of a phosphorus nucleophile, such as a phosphite (B83602) or phosphine, to an electron-deficient alkene. rsc.orgresearchgate.net Brønsted acid catalysts like this compound can play a crucial role by activating the Michael acceptor. By protonating the electron-withdrawing group (e.g., a carbonyl or nitro group), the catalyst increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.

Research into enantioselective variants has often employed chiral organocatalysts that utilize hydrogen bonding to activate the substrate and control the stereochemical outcome. For instance, the highly enantioselective Michael addition of diphenyl phosphite to a wide array of nitroalkenes has been achieved using a squaramide-based catalyst. nih.gov This methodology provides access to valuable chiral β-nitro phosphonates, which are precursors to biologically active β-amino phosphonic acids. nih.gov Although the primary catalyst is a squaramide, the reaction demonstrates the utility of diaryl phosphites as nucleophiles in this transformation. The reaction is effective for both aromatic and sterically demanding aliphatic nitroalkenes, yielding products with excellent enantioselectivity. nih.gov

The catalytic principle of activating the Michael acceptor is transferable to catalysis by diaryl hydrogen phosphates. While this compound would not induce chirality, it can facilitate the reaction by lowering the activation energy through protonation of the Michael acceptor.

Table 2: Research Findings on Enantioselective Phospha-Michael Type Reactions Data sourced from an analogous organocatalyzed system using a diaryl phosphite.

| Michael Acceptor | Nucleophile | Catalyst Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| trans-β-Nitrostyrene | Diphenyl phosphite | Squaramide | 98% | 95% | nih.gov |

| (E)-1-Nitro-3,3-dimethylbut-1-ene | Diphenyl phosphite | Squaramide | 99% | 98% | nih.gov |

| (E)-2-(2-Nitrovinyl)furan | Diphenyl phosphite | Squaramide | 98% | 97% | nih.gov |

Applications in Enantioselective Heteroatom Functionalization

Chiral phosphoric acids, which share the diaryl hydrogen phosphate motif with the title compound, are preeminent catalysts in enantioselective heteroatom functionalization. They operate as chiral Brønsted acids, forming well-defined hydrogen-bonding interactions with substrates to create a chiral environment that directs the approach of a nucleophile or electrophile.

Asymmetric amination and hydroamination are powerful methods for synthesizing chiral amines, which are vital building blocks in pharmaceuticals and natural products. Chiral phosphoric acids have been extensively used to catalyze the enantioselective reduction of imines, a key step in reductive amination. google.com A well-established method is the transfer hydrogenation of N-H ketimines using a Hantzsch ester as the hydrogen source. google.comacs.org

DFT studies on the reaction catalyzed by diphenyl phosphate revealed that the catalyst acts bifunctionally, activating the imine via protonation to form an iminium ion while the phosphate anion simultaneously interacts with the Hantzsch ester. nih.gov When a chiral 3,3'-disubstituted biaryl phosphoric acid is used, this dual activation occurs within a chiral pocket, leading to highly enantioselective hydride transfer. nih.gov This methodology has been successfully applied to a range of ortho-hydroxyaryl alkyl N-H ketimines, affording chiral ortho-hydroxybenzylamines in excellent yields and enantioselectivities. acs.org

Table 3: Research Findings on Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation of Ketimines

| Substrate (Ketimine) | Reductant | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| o-Hydroxyacetophenone-derived | Hantzsch di-tert-butyl ester | o-Hydroxybenzylamine | 94% | 94% | acs.org |

| o-Hydroxypropiophenone-derived | Hantzsch di-tert-butyl ester | o-Hydroxybenzylamine | 87% | 94% | acs.org |

| Naphthyl-derived ketimine | Hantzsch di-tert-butyl ester | Chiral amine | 95% | 95% | acs.org |

The catalytic utility of diaryl hydrogen phosphates extends to a broader range of enantioselective redox reactions. The transfer hydrogenation of imines discussed previously is a prime example of an enantioselective reduction. google.comacs.org

More recently, the field of enantioselective oxidation has seen significant advances using these catalysts. A pioneering study demonstrated the first organocatalytic enantioselective epoxidation of alkenyl aza-heteroarenes using the environmentally benign oxidant hydrogen peroxide. nih.gov This reaction is catalyzed by a chiral phosphoric acid, which activates both the aza-heteroarene substrate (via protonation of the nitrogen) and the hydrogen peroxide through a network of hydrogen bonds. nih.gov This dual activation within a chiral environment enables the synthesis of highly valuable chiral α-azaheteroaryl oxiranes with excellent enantio- and diastereoselectivity. nih.gov This breakthrough overcomes the challenges associated with the low reactivity of azaarenes and their tendency to form N-oxides. nih.gov

Table 4: Research Findings on Chiral Phosphoric Acid-Catalyzed Enantioselective Oxidation

| Reaction Type | Substrate | Oxidant | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Epoxidation | 2-Styrylquinoline | H₂O₂ | 95% | 95% | nih.gov |

| Epoxidation | 2-Styrylquinoxaline | H₂O₂ | 93% | 94% | nih.gov |

| Epoxidation | 1-Styrylisoquinoline | H₂O₂ | 92% | 91% | nih.gov |

Phosphoryl transfer reactions are fundamental to life, underpinning processes from DNA replication to cellular energy metabolism. These reactions involve the transfer of a phosphoryl group (PO₃²⁻) from a donor to an acceptor molecule. Diaryl hydrogen phosphates are central to the study of these mechanisms, often acting as substrates, intermediates, or leaving groups. The reaction typically proceeds through a concerted Sₙ2-like mechanism at the phosphorus center, involving a trigonal bipyramidal transition state.

Enzymes that catalyze phosphoryl transfer achieve enormous rate accelerations, in part by precisely positioning the nucleophile and leaving group and by stabilizing the negative charge that develops in the transition state, often with the help of magnesium ions. While this compound is a type of molecule intimately involved in the mechanics of phosphoryl transfer, its primary role in a synthetic, non-enzymatic context is more as a Brønsted acid catalyst for other transformations rather than as a catalyst for phosphoryl transfer itself. Its conjugate base, the bis(2,3-dimethylphenyl) phosphate anion, can act as a nucleophile or leaving group in such reactions.

Tandem and Cascade Catalytic Systems Involving this compound

The ability of diaryl hydrogen phosphates to activate substrates for multiple sequential transformations makes them ideal catalysts for tandem or cascade reactions, where complex molecules are built in a single pot. Chiral phosphoric acids have been particularly successful in initiating enantioselective cascade sequences.

One powerful example is the combination of gold(I) and a chiral phosphoric acid to catalyze a highly enantioselective hydroamination/N-sulfonyliminium cyclization cascade. google.com In this sequence, the gold catalyst first promotes an intramolecular hydroamination of an alkyne, and the resulting intermediate is then protonated by the chiral phosphoric acid to trigger a subsequent enantioselective cyclization, affording complex polycyclic sulfonamides with high stereocontrol. google.com

Another elegant example is the chiral phosphoric acid-catalyzed enantioselective (3+2) cycloaddition of quinone diimides with enecarbamates. acs.org This reaction constructs 2,3-disubstituted indoline (B122111) scaffolds, which are common in bioactive molecules, with excellent yields and enantioselectivities. The catalyst is capable of differentiating between the two nitrogen atoms of the quinone diimide based on their protecting groups, enabling high regio- and chemoselectivity in the cascade process. acs.org These examples underscore the potential of this compound to promote similar (though non-enantioselective) cascade reactions through its general Brønsted acid catalytic activity.

Catalyst Design Principles and Structure-Activity Relationships in Organocatalysis

The effectiveness of chiral phosphoric acids (CPAs) like this compound in organocatalysis is deeply rooted in a set of well-established design principles that correlate the catalyst's structure with its activity and stereoselectivity. These catalysts are recognized for their bifunctional nature, capable of acting simultaneously as a Brønsted acid and a Lewis base, which is central to their catalytic power. nih.gov The design of these molecules is highly modular, typically involving an axially chiral backbone, such as 1,1'-binaphthyl (BINOL) or 1,1'-spirobiindane-7,7'-diol (SPINOL), functionalized at the 3,3'-positions with specific aryl groups. beilstein-journals.orgmdpi.com These substituents are not mere spectators; they are critical design elements that shape the catalyst's three-dimensional architecture and electronic properties.

The 3,3'-substituents are instrumental in forming a well-defined, confined chiral pocket around the acidic proton and the phosphoryl oxygen. mdpi.com This chiral environment is responsible for differentiating between the enantiomeric transition states of a reaction, thereby inducing high enantioselectivity. mdpi.comnih.gov The design principles and structure-activity relationships (SAR) for this compound are best understood by dissecting the steric and electronic contributions of the 2,3-dimethylphenyl (or 2,3-xylyl) groups.

Steric and Electronic Profile of the 2,3-Dimethylphenyl Group

The choice of the 2,3-dimethylphenyl substituent imparts a distinct steric and electronic character to the catalyst.

Electronic Effects : The electronic nature of the 3,3'-substituents modulates the Brønsted acidity of the phosphoric acid. The two methyl groups on the phenyl ring are electron-donating via hyperconjugation and induction. This increased electron density on the aromatic ring slightly reduces the acidity of the phosphoric acid compared to catalysts bearing unsubstituted phenyl or electron-withdrawing groups. While a decrease in acidity might sometimes lead to lower reaction rates, it can also be beneficial in reactions where high acidity leads to unwanted background reactions or catalyst inhibition. The final outcome on reactivity and enantioselectivity is a delicate balance of these electronic influences and the dominant steric factors. beilstein-journals.org

Structure-Activity Relationship Studies

Structure-activity relationship studies are fundamental to optimizing catalyst performance. In the context of chiral phosphoric acids, this typically involves screening a library of catalysts with varied 3,3'-aryl substituents in a benchmark reaction to identify the optimal steric and electronic profile for a given transformation.

While specific data for this compound is not extensively documented in comparative studies, the principle can be illustrated by examining results from a representative CPA-catalyzed reaction with various other aryl substituents. For instance, in the direct Mannich reaction between N-Boc-protected aldimines and acetyl acetone (B3395972), varying the aromatic groups at the 3,3'-positions significantly influences the enantioselectivity. chempedia.info

Table 1: Influence of 3,3'-Aryl Substituents on Enantioselectivity in a CPA-Catalyzed Mannich-Type Reaction

| Entry | 3,3'-Aryl Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 99 | 12 |

| 2 | 4-Nitrophenyl | 99 | 24 |

| 3 | 2-Naphthyl | 94 | 88 |

| 4 | 9-Anthryl | 88 | 95 |

| 5 | Triphenylsilyl | 90 | 91 |

| Data derived from a representative study to illustrate the SAR principle. The reaction shown is the direct Mannich reaction between N-Boc-iminyl acetate (B1210297) and acetyl acetone catalyzed by a BINOL-derived phosphoric acid with different R groups. chempedia.info |

This data clearly demonstrates that bulky and extended aromatic systems like 9-anthryl or 2-naphthyl provide significantly higher enantioselectivity than simple phenyl groups. chempedia.info It is hypothesized that a catalyst like this compound would exhibit its own unique performance profile based on the specific pocket created by the ortho- and meta-methyl groups. Computational studies using density functional theory (DFT) are often employed to rationalize these experimental findings, revealing that enantioselectivity originates from differential noncovalent interactions and distortion energies between the catalyst and the two competing diastereomeric transition states. mdpi.comnih.govrsc.org The shape and size of the catalyst pocket play a pivotal role in the stability of these transition states and the resulting enantioselectivity of the reaction. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on "this compound" to construct a detailed article covering the requested topics of reaction mechanisms, kinetic studies, and mechanistic elucidation.

The search did not yield specific studies concerning the mechanistic pathways, transition state analyses, reaction intermediates, kinetic investigations (including rate law and activation energy), or isotopic labeling specifically for reactions catalyzed by or involving this compound. While general principles of phosphate ester chemistry and catalysis are well-documented, applying these general concepts to this specific compound without direct experimental or computational evidence would be speculative and would not meet the required standards of scientific accuracy for this article.

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the provided outline for this particular chemical compound at this time.

In Situ Spectroscopic Monitoring of Catalytic Processes Involving this compound Fails to Yield Specific Research Data

Despite a comprehensive search of scientific literature, no specific studies detailing the in situ spectroscopic monitoring of catalytic processes directly involving this compound could be identified. While this compound belongs to the broader class of diaryl hydrogen phosphates, which are recognized as effective Brønsted acid organocatalysts in a variety of asymmetric organic reactions, research detailing its specific catalytic applications and subsequent mechanistic analysis through real-time spectroscopic monitoring is not publicly available.

The field of catalysis extensively utilizes in situ spectroscopic techniques to gain insights into reaction mechanisms, identify transient intermediates, and understand the kinetics of catalytic cycles. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (in particular ³¹P NMR for phosphorus-containing catalysts), Fourier-Transform Infrared (FTIR) spectroscopy (often in the form of Attenuated Total Reflectance - ATR, or as ReactIR), and Raman spectroscopy are powerful tools for observing the catalyst and reacting species directly under reaction conditions.

These methods allow for the real-time tracking of the concentrations of reactants, intermediates, and products, providing invaluable data for kinetic modeling and mechanism elucidation. For chiral phosphoric acid catalysis, in situ monitoring can help to understand the mode of substrate activation, the nature of the catalyst-substrate interactions (such as hydrogen bonding), and the factors governing stereoselectivity.

However, the application of these powerful analytical techniques to catalytic systems employing this compound has not been documented in the reviewed literature. Consequently, no detailed research findings, kinetic data, or spectroscopic data tables for catalytic processes involving this specific compound can be presented. The scientific community's exploration of this particular diaryl hydrogen phosphate as a catalyst in reactions monitored by in situ spectroscopy appears to be limited or not yet published.

Table of Compounds Mentioned

Since no specific reactions or compounds involved in a catalytic process with this compound could be identified, a table of related compounds cannot be generated.

Vi. Advanced Characterization Methodologies for Bis 2,3 Dimethylphenyl Hydrogen Phosphate Complexes and Intermediates

X-ray Crystallography of Catalyst-Substrate/Product Complexes

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of molecules, providing definitive proof of absolute and relative stereochemistry. In the context of catalysis with bis(2,3-dimethylphenyl) hydrogen phosphate (B84403), obtaining a crystal structure of the catalyst directly bound to a substrate or a transition-state analog is often challenging due to the transient and non-covalent nature of these complexes.

However, X-ray crystallography is routinely and powerfully applied to determine the structure of the reaction products. By unequivocally establishing the stereochemical outcome of a transformation, researchers can infer the geometry of the preceding catalyst-substrate assembly. For instance, in a study on the diastereoselective and enantioselective synthesis of tetrahydroquinolines catalyzed by a chiral phosphoric acid, an X-ray crystal structure analysis of the final product revealed the trans-configuration of the two stereocenters. acs.org This structural data is crucial for validating or refuting mechanistic hypotheses about how the chiral pocket of the catalyst, defined by its aryl substituents like the 2,3-dimethylphenyl groups, orients the substrate to achieve a specific stereochemical result.

Advanced NMR Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying catalyst-substrate interactions in the solution phase, providing a wealth of information on structure, stereochemistry, and dynamic behavior.

For chiral phosphoric acids such as bis(2,3-dimethylphenyl) hydrogen phosphate, NMR serves as a powerful tool for chiral recognition. When the chiral catalyst is added to a solution of a racemic substrate, the formation of diastereomeric complexes can lead to the separation of NMR signals for the two enantiomers. This chemical shift non-equivalence (ΔΔδ) allows for the direct determination of a substrate's enantiomeric purity. In studies involving atropisomeric quinolines, the addition of a chiral phosphoric acid resulted in significant splitting of proton signals, with ΔΔδ values up to 0.17 ppm, enabling accurate measurement of optical purities. nih.gov

Furthermore, ³¹P NMR spectroscopy is particularly informative for organophosphorus catalysts. nih.govresearchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including hydrogen bonding and ion pair formation with a substrate. Monitoring these shifts provides direct evidence of catalyst-substrate binding and can be used to study the equilibrium and kinetics of complex formation.

Table 1: Example of ¹H NMR Chiral Recognition

| Substrate | Chiral Phosphoric Acid (CPA) Added | Monitored Signal | Observed ΔΔδ (ppm) | Reference |

|---|---|---|---|---|

| Racemic 4-aryl quinoline | 1.0 equivalent | Methyl protons | up to 0.17 | nih.gov |

| Racemic phosphonate ester | FBTrp (Chiral Solvating Agent) | ³¹P Signal | 0.051 | researchgate.net |

DOSY and NOESY for Supramolecular Interactions

Two-dimensional NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for probing the non-covalent and supramolecular interactions that are fundamental to catalysis by this compound.

DOSY NMR separates the signals of different species in a mixture based on their translational diffusion coefficients, which correlate with their effective size in solution. This technique can be used to study the aggregation state of the catalyst itself or to confirm the formation of a larger catalyst-substrate complex. By comparing the diffusion coefficient of the catalyst and substrate alone versus in a mixture, one can observe a decrease in the diffusion rate upon complexation, providing evidence of binding.

NOESY detects through-space correlations between protons that are in close proximity (typically <5 Å), making it the definitive method for mapping the specific geometry of a catalyst-substrate complex in solution. libretexts.org A recent investigation into the ternary intermediates of chiral phosphoric acid catalysis successfully used advanced NOESY techniques (¹⁵N-HSQC-NOESY) at low temperatures to observe distinct intermolecular NOE cross-signals. acs.org These signals provided direct evidence of hydrogen bonding between the phosphoric acid, an imine substrate, and a Hantzsch ester reagent, validating computationally derived models of the reactive complex and revealing the precise spatial arrangement of the components within the catalyst's chiral pocket. acs.org

Solid-State NMR for Catalyst Structure

When this compound is immobilized on a solid support for applications in heterogeneous catalysis or flow chemistry, solid-state NMR (ssNMR) becomes a critical tool for characterization. Unlike solution NMR, ssNMR provides detailed structural information about the catalyst in its solid, functional state.

Magic Angle Spinning (MAS) ssNMR experiments can confirm the covalent immobilization of the catalyst and probe its structural integrity. A study involving the immobilization of chiral phosphoric acids on silica demonstrated the utility of this technique. acs.org The ³¹P MAS ssNMR spectrum of the supported catalyst showed a single peak at 4.29 ppm, confirming that the phosphorus center remained intact and was in a relatively uniform environment on the surface. acs.org This method is essential for verifying that the immobilization strategy has not damaged the catalyst and for characterizing the nature of the active sites on the heterogeneous system.

Mass Spectrometry for Reaction Intermediate Identification (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique for detecting and characterizing charged or polar species directly from a reaction mixture. Its "soft" ionization process allows for the gentle transfer of non-covalent complexes and reactive intermediates from the solution phase to the gas phase for detection.

In the context of catalysis by this compound, which functions as a Brønsted acid, ESI-MS is ideal for identifying key species in the catalytic cycle. These can include:

The protonated substrate.

The catalyst-substrate ion pair complex.

Covalent intermediates formed after the initial protonation step.

By monitoring the reaction mixture over time with ESI-MS, it is possible to "fish" for these low-concentration, transient species, providing direct evidence for a proposed reaction mechanism. researchgate.net Tandem mass spectrometry (MS/MS) experiments can be subsequently performed on these identified intermediates to fragment them, yielding structural information that further confirms their identity.

Vii. Immobilization and Recovery Strategies for Bis 2,3 Dimethylphenyl Hydrogen Phosphate Catalysts

Heterogenization onto Solid Supports

The covalent attachment or encapsulation of a catalyst onto a solid matrix prevents its leaching into the reaction mixture, allowing for simple recovery by filtration and subsequent reuse. Common supports include polymers, silica, and metal-organic frameworks (MOFs).

Polymer-Supported Catalysts

Polystyrene is a frequently used support for the immobilization of phosphoric acid catalysts. One common strategy involves the copolymerization of a functionalized catalyst monomer with styrene and a cross-linker like divinylbenzene. This approach permanently embeds the catalyst within the polymer matrix. While no specific examples exist for bis(2,3-dimethylphenyl) hydrogen phosphate (B84403), analogous chiral phosphoric acids have been successfully immobilized on polystyrene. These polymer-supported catalysts have demonstrated high activity and robustness, proving to be highly recyclable in various chemical transformations.

Another method involves grafting the catalyst onto a pre-formed polymer. This can be achieved by modifying the catalyst with a reactive group that can form a covalent bond with the polymer support. For instance, a diaryl hydrogen phosphate could be functionalized with a vinyl group and then copolymerized, or with a group suitable for click chemistry to attach it to a correspondingly functionalized polymer.

Table 1: Comparison of Potential Polymer Immobilization Strategies

| Immobilization Method | Description | Potential Advantages | Potential Challenges |

| Copolymerization | A monomeric version of the catalyst is copolymerized with a backbone monomer (e.g., styrene). | High catalyst loading, good stability of the catalyst within the polymer matrix. | Synthesis of the catalyst monomer can be complex; catalyst accessibility might be reduced. |

| Grafting | The catalyst is covalently attached to a pre-existing polymer backbone. | Modular approach; allows for the use of various pre-synthesized polymers. | Potentially lower catalyst loading; incomplete reaction can lead to un-grafted sites. |

Mesoporous Silica and Metal-Organic Framework (MOF) Encapsulation

Mesoporous silica nanoparticles (MSNs) offer a high surface area and tunable pore sizes, making them excellent candidates for catalyst immobilization. Bis(2,3-dimethylphenyl) hydrogen phosphate could be anchored to the silica surface through the formation of covalent bonds between the phosphate group and the silica's silanol groups, or through the functionalization of one of the phenyl rings with a silane-containing linker. The ordered pore structure of MSNs can enhance catalyst stability and, in some cases, influence the selectivity of the reaction.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. Their well-defined pore environments can be used to encapsulate catalyst molecules. For a smaller molecule like this compound, encapsulation within the pores of a suitable MOF could prevent leaching while allowing reactants and products to diffuse freely. Research on chiral phosphoric acids has shown that their incorporation into MOFs can even lead to enhanced acidity and tunable catalytic selectivity due to the confined microenvironment provided by the framework.

Table 2: Characteristics of Inorganic Supports for Catalyst Immobilization

| Support Material | Key Features | Potential Immobilization Method | Expected Benefits |

| Mesoporous Silica | High surface area, ordered porosity, thermal and mechanical stability. | Covalent grafting via silane linkers. | High catalyst dispersion, enhanced stability, potential for use in high-temperature reactions. |

| Metal-Organic Frameworks (MOFs) | Crystalline structure, tunable pore size and functionality, extremely high surface area. | Encapsulation within pores, incorporation as a functional linker during synthesis. | Site isolation of catalytic centers, prevention of catalyst aggregation, potential for shape-selective catalysis. |

Recyclability and Reusability Studies in Homogeneous and Heterogeneous Systems

A key driver for catalyst immobilization is the ability to recycle and reuse the catalyst over multiple reaction cycles, which is crucial for the economic and environmental sustainability of a chemical process.

In a homogeneous system , recovery of this compound would typically involve challenging separation techniques like distillation or extraction, which are often energy-intensive and can lead to catalyst degradation and product contamination.

In a heterogeneous system , where the catalyst is immobilized on a solid support, recovery is simplified to a physical process like filtration. Numerous studies on polymer- and silica-supported phosphoric acids have demonstrated excellent recyclability, with some catalysts being reused over ten times without a significant loss in activity or selectivity. For this compound, it is anticipated that its immobilization would similarly lead to a highly reusable catalytic system. The robustness of the linkage between the catalyst and the support would be a critical factor in determining its long-term stability and reusability.

Flow Chemistry Applications with Immobilized Catalysts

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and higher throughput. Immobilized catalysts are particularly well-suited for use in flow reactors, where they can be packed into a column or coated onto the reactor walls.

The use of an immobilized this compound catalyst in a packed-bed reactor would allow for the continuous conversion of reactants into products. The residence time, and thus the reaction conversion, could be precisely controlled by adjusting the flow rate. This setup would enable the efficient production of chemicals with minimal manual intervention and would be readily scalable. Studies on immobilized chiral phosphoric acids have successfully demonstrated their application in continuous flow systems for various asymmetric transformations, highlighting the potential for this technology to be applied to simpler, non-chiral Brønsted acid catalysts as well. The stability of the immobilized catalyst under continuous flow conditions would be a key performance indicator.

Viii. Derivatization and Structural Modification of Bis 2,3 Dimethylphenyl Hydrogen Phosphate Scaffolds

Synthesis of Analogues with Tunable Steric and Electronic Properties

The synthesis of analogues of bis(2,3-dimethylphenyl) hydrogen phosphate (B84403) allows for the systematic variation of its steric and electronic characteristics. This is a fundamental approach to catalyst design, as these properties directly influence the catalyst's interaction with substrates and the transition state of the reaction, ultimately controlling both reactivity and enantioselectivity. tcichemicals.com

The electronic properties of the catalyst can be modulated by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. For instance, the incorporation of methoxy (B1213986) groups can increase the electron density at the phosphorus center, while nitro or cyano groups would have the opposite effect. tcichemicals.com These changes can affect the Brønsted acidity of the phosphoric acid, a critical parameter in many catalytic cycles.

Steric hindrance around the catalytic site is another crucial factor that can be adjusted. The 2,3-dimethyl substitution pattern already imparts a degree of steric bulk. This can be further enhanced by replacing the methyl groups with larger alkyl groups, such as isopropyl or tert-butyl groups. rsc.org Conversely, reducing the size of these substituents can open up the catalytic pocket, which may be advantageous for certain substrates. The development of a series of phosphorus ligands based on a benzoheterophosphole backbone illustrates the ease of changing substituents at various locations to systematically vary steric and electronic properties. tcichemicals.com

A general synthetic strategy for creating these analogues involves the reaction of the corresponding substituted phenols with a phosphorylating agent like phosphorus oxychloride, followed by hydrolysis. While specific data for a wide range of bis(2,3-dimethylphenyl) hydrogen phosphate analogues is not extensively documented in publicly available literature, the principles are well-established within the broader field of chiral phosphoric acid catalysis. The development of diverse, adjustable axially chiral biphenyl (B1667301) ligands and catalysts demonstrates how varying substituent groups can adjust steric and electronic properties, as well as dihedral angles. researchgate.net

Table 1: Representative Strategies for Tuning Steric and Electronic Properties of Diaryl Hydrogen Phosphate Analogues

| Modification Strategy | Target Property | Example Substituent(s) | Expected Effect on Catalysis |

| Introduction of Electron-Donating Groups | Increased Electron Density | Methoxy (-OCH₃), Amino (-NH₂) | Modulation of Brønsted acidity, potential increase in nucleophilicity of the conjugate base. |

| Introduction of Electron-Withdrawing Groups | Decreased Electron Density | Nitro (-NO₂), Cyano (-CN), Trifluoromethyl (-CF₃) | Increased Brønsted acidity, enhanced electrophilicity of the phosphorus center. |

| Increasing Steric Bulk | Enhanced Steric Shielding | Isopropyl, tert-Butyl, Phenyl | Improved enantioselectivity through more defined chiral pockets. |

| Decreasing Steric Bulk | Reduced Steric Hindrance | Hydrogen, Fluorine | Increased reaction rates, accommodation of larger substrates. |

| Extension of π-System | Modified π-π Interactions | Naphthyl, Anthracenyl | Altered catalyst-substrate interactions and potential for new modes of activation. |

This table presents generalized strategies based on established principles in organocatalyst design, as specific data for this compound analogues is limited.

Incorporation into Chiral Ligand Architectures for Metal Catalysis

Beyond their direct use as organocatalysts, diaryl hydrogen phosphates like this compound can be incorporated as a key component within larger, more complex chiral ligand architectures for transition metal catalysis. In this context, the phosphate group can act as a coordinating moiety or as a chiral Brønsted acid component in a bifunctional catalyst system.

The synthesis of such complex ligands is a multistep process. It often begins with the functionalization of the diaryl hydrogen phosphate scaffold, for example, by introducing a linking group onto one or both of the phenyl rings. This linker can then be used to attach the phosphate unit to another chiral backbone or a metal-coordinating group. The development of chiral bipyridine-type ligands, for instance, has been achieved through the de novo construction of the pyridine (B92270) nucleus, with chiral moieties derived from natural products. durham.ac.uk A similar approach could be envisioning where a functionalized this compound is coupled to a pyridine or other heterocyclic system capable of coordinating to a metal center.

Research into bulky phosphoramidite (B1245037) ligands has shown that tunable steric and electronic properties are key to achieving high levels of enantiomeric control in metal-catalyzed reactions. rsc.org By analogy, incorporating the bis(2,3-dimethylphenyl) phosphate group into a ligand framework could provide a sterically demanding and electronically tunable environment around a metal center. The synthesis of chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligands and their application in Fe(II)-catalysis highlights how steric strain introduced by substituents can influence the coordination geometry and catalytic performance. rsc.org

Post-Synthetic Modification of Catalyst Structures

Post-synthetic modification (PSM) is a powerful strategy for altering the structure and properties of a catalyst after its initial synthesis. labxing.com This approach is particularly valuable in the context of catalysts supported on solid phases or within metal-organic frameworks (MOFs), but the principles can also be applied to molecular catalysts. rsc.orgescholarship.org

For a catalyst derived from or containing a this compound unit, PSM could involve several approaches. One possibility is the chemical transformation of a functional group that was pre-installed on the phenyl rings. For example, a nitro group could be reduced to an amino group, which could then be further derivatized. This allows for the introduction of new functionalities that might not be compatible with the initial catalyst synthesis conditions.

Another aspect of PSM is the modification of the catalyst after it has been used, for example, to regenerate its activity. A simple procedure involving soaking in a basic aqueous solution has been shown to reactivate the active sites of MOFs used in organophosphate catalysis. rsc.org While direct examples involving this compound are scarce, the principles of PSM offer a versatile toolkit for the fine-tuning and optimization of catalysts based on this scaffold.

Ix. Future Directions and Emerging Research Avenues for Bis 2,3 Dimethylphenyl Hydrogen Phosphate

Integration with Photoredox or Electrochemistry for Synergistic Catalysis

A significant frontier in catalysis is the merger of distinct activation modes to achieve transformations not possible with a single catalyst. The integration of chiral phosphoric acids like bis(2,3-dimethylphenyl) hydrogen phosphate (B84403) with photoredox or electrochemical methods represents a promising strategy for synergistic catalysis.